molecular formula C18H14ClN3OS B2494643 2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-40-6

2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2494643
CAS RN: 392253-40-6
M. Wt: 355.84
InChI Key: CCBROPYZCBEXHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the formation of benzamide derivatives through reactions under controlled conditions. For example, Saeed et al. (2020) reported the synthesis of antipyrine derivatives including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, achieved in good yields and characterized spectroscopically (Saeed et al., 2020). Such syntheses often employ catalyst-free methods or involve reactions such as 1,3-dipolar cycloaddition and rearrangement, as noted by Liu et al. (2014) in their synthesis of benzamide derivatives (Liu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography and Hirshfeld surface analysis. These analyses reveal the presence of hydrogen bonding interactions, crystal packing, and the contribution of electrostatic energy to molecular stabilization. For instance, the study by Saeed et al. (2020) provides detailed insights into the crystal packing and stabilization mechanisms of antipyrine derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including 1,3-dipolar cycloaddition, and show properties that are influenced by their molecular structure. The presence of functional groups like chloro and methoxy influences the reactivity and interaction of these compounds. For example, Khazaei et al. (2015) described the use of a benzothiazine derivative as a catalyst for synthesizing pyrazole derivatives, demonstrating the compound's reactivity and potential application in synthesis (Khazaei et al., 2015).

properties

IUPAC Name

2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-24-11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBROPYZCBEXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

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